6-Chloro-3-(chloromethyl)-1,2-dihydroquinolin-2-one
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Overview
Description
6-Chloro-3-(chloromethyl)-1,2-dihydroquinolin-2-one is an organic compound belonging to the quinolinone family This compound is characterized by the presence of a chlorine atom at the 6th position and a chloromethyl group at the 3rd position on the quinolinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(chloromethyl)-1,2-dihydroquinolin-2-one typically involves the chlorination of 3-methylquinolin-2-one. The process can be carried out using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(chloromethyl)-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted quinolinone derivatives with various functional groups.
Oxidation: Quinolinone derivatives with higher oxidation states.
Reduction: Dihydroquinoline derivatives.
Scientific Research Applications
6-Chloro-3-(chloromethyl)-1,2-dihydroquinolin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(chloromethyl)-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The quinolinone core can also interact with DNA, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-methylquinolin-2-one: Lacks the chloromethyl group, resulting in different reactivity and biological activity.
6-Chloro-3-(bromomethyl)-1,2-dihydroquinolin-2-one: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different chemical properties.
6-Chloro-3-(hydroxymethyl)-1,2-dihydroquinolin-2-one: Contains a hydroxymethyl group, which alters its solubility and reactivity.
Uniqueness
6-Chloro-3-(chloromethyl)-1,2-dihydroquinolin-2-one is unique due to the presence of both chlorine and chloromethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
6-chloro-3-(chloromethyl)-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c11-5-7-3-6-4-8(12)1-2-9(6)13-10(7)14/h1-4H,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBILMWYNPXJAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(C(=O)N2)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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